5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

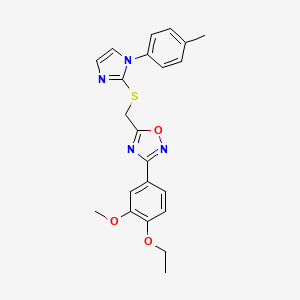

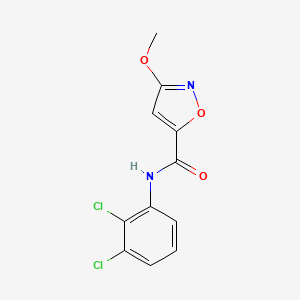

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is particularly useful in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, which are compounds produced in the liver during phase II drug metabolism.

Mode of Action

This compound acts as a chromogenic substrate for the β-glucuronidase enzyme . The enzyme deesterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization, resulting in the generation of a blue compound known as indigotin .

Pharmacokinetics

It’s known that the compound is soluble in dimethylformamide:methanol (1:1) at 50 mg/ml, dimethylformamide at 20 mg/ml, and dmso at 20 mg/ml .

Result of Action

The enzymatic action on this compound results in the generation of a blue compound, indigotin . This color change is often used in research settings to visually identify the presence and activity of the β-glucuronidase enzyme .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light. For instance, stock solutions of the compound are stable for up to 2 months at 2 to 8 °C and up to 1 year in aliquots at -20 °C when protected from light .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is known to interact with various enzymes, proteins, and other biomolecules . It is a substrate for β-glucuronidase enzyme (GUS), which deesterifies it into an indoxyl derivative . Upon oxidative polymerization, this derivative results in the generation of a blue indigotin dye .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the β-glucuronidase enzyme . The compound is deesterified by the enzyme, leading to the formation of an indoxyl derivative . This derivative then undergoes oxidative polymerization to produce a blue indigotin dye .

Metabolic Pathways

The compound is known to interact with the β-glucuronidase enzyme

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside involves the reaction of 5-bromo-6-chloroindole with alpha-D-glucopyranosyl chloride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure higher yields and purity. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form different derivatives.

Reduction: The compound can be reduced to modify the indole ring or the glucopyranoside moiety.

Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole ring or glucopyranoside moiety.

Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic assays to study glycosidase activity.

Biology: Employed in glycobiology to investigate glycan structures and functions.

Medicine: Utilized in diagnostic assays to detect specific enzymes or glycan-related diseases.

Industry: Applied in the production of biochemical reagents and diagnostic kits.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-4-chloro-3-indolyl alpha-D-glucopyranoside: Similar in structure but with a different halogen substitution pattern.

5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside: Differing in the configuration of the glucopyranoside moiety.

5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: Contains a galactopyranoside instead of a glucopyranoside.

Uniqueness

5-Bromo-6-chloro-3-indolyl alpha-D-glucopyranoside is unique due to its specific halogen substitution pattern and its alpha-D-glucopyranoside configuration. These features make it particularly suitable for certain enzymatic assays and glycobiology research .

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11-,12+,13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-RGDJUOJXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-fluoro-2-methyl-3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2988245.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2988246.png)

![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)

![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)